molecular formula C11H15NO2 B1203109 Butyl anthranilate CAS No. 7756-96-9

Butyl anthranilate

Cat. No. B1203109
Key on ui cas rn: 7756-96-9
M. Wt: 193.24 g/mol
InChI Key: HUIYGGQINIVDNW-UHFFFAOYSA-N
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Patent
US04310677

Procedure details

8.6 parts of 50 percent strength by weight sodium hydride are added to 14.7 parts of isatin in 250 parts of n-butanol and 100 parts of dimethylformamide at 25° C. After one hour, 8 parts of 50 percent strength by weight hydrogen peroxide solution are slowly added to the violet solution, and the temperature is allowed to rise to 50° C. The mixture is then stirred for one hour and is worked up as described in Example 1. 10.8 parts (56% of theory) of n-butyl anthranilate are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6](=[O:7])C1=O.[CH2:14](O)[CH2:15][CH2:16][CH3:17].[OH:19]O>CN(C)C=O>[C:6]([O:7][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:19])[C:8]1[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=1)[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 50° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=1C(N)=CC=CC1)(=O)OCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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